Ethyltris(2-ethylhexyl)ammonium bromide
Description
Ethyltris(2-ethylhexyl)ammonium bromide (CAS 94277-41-5) is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three 2-ethylhexyl groups and one ethyl group, with a bromide counterion. Its molecular formula is C₁₉H₄₂N·Br, and it has a molecular weight of 364.45 g/mol . This compound’s branched alkyl chains confer unique solubility and surfactant properties, making it relevant in applications such as lubrication, micelle formation, and organic synthesis .
Properties
CAS No. |
94277-36-8 |
|---|---|
Molecular Formula |
C26H56BrN |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
ethyl-tris(2-ethylhexyl)azanium;bromide |
InChI |
InChI=1S/C26H56N.BrH/c1-8-15-18-24(11-4)21-27(14-7,22-25(12-5)19-16-9-2)23-26(13-6)20-17-10-3;/h24-26H,8-23H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
APBJLZJVSUMUNT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](CC)(CC(CC)CCCC)CC(CC)CCCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyltris(2-ethylhexyl)ammonium bromide typically involves the quaternization of tris(2-ethylhexyl)amine with ethyl bromide. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is purified using techniques such as distillation and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyltris(2-ethylhexyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce ethyltris(2-ethylhexyl)ammonium hydroxide .
Scientific Research Applications
Ethyltris(2-ethylhexyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in cell culture and molecular biology for its surfactant properties, aiding in the solubilization of hydrophobic compounds.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents
Mechanism of Action
The mechanism of action of ethyltris(2-ethylhexyl)ammonium bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. The compound can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility in water. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and transport of hydrophobic drugs .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Ethyltris(2-ethylhexyl)ammonium bromide with structurally related quaternary ammonium bromides:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 94277-41-5 | C₁₉H₄₂N·Br | 364.45 | Three branched 2-ethylhexyl groups, one ethyl |
| Cetyltrimethylammonium bromide (CTAB) | 57-09-0 | C₁₉H₄₂N·Br | 364.45 | One linear C16 chain, three methyl groups |
| Dodecyltrimethylammonium bromide (DTAB) | 1119-94-4 | C₁₅H₃₄N·Br | 308.34 | One linear C12 chain, three methyl groups |
| Butyl(2-ethylhexyl)dimethylammonium bromide | 93839-31-7 | C₁₄H₃₂N·Br | 294.31 | One 2-ethylhexyl, one butyl, two methyl groups |
| Benzyldimethyloctylammonium chloride (BAC 8) | 85409-22-9 | C₁₇H₃₀N·Cl | 300.88 | Benzyl group, one octyl chain, two methyl groups |
Key Observations :
- Branching vs. Linearity: this compound’s branched 2-ethylhexyl groups reduce crystallinity compared to linear-chain analogs like CTAB and DTAB, enhancing solubility in non-polar solvents .
- Counterion Effects : Bromide ions generally improve solubility in polar solvents compared to chloride (e.g., BAC 8), affecting applications in ionic liquid formulations .
- Molecular Weight : Despite sharing the same molecular weight as CTAB, this compound exhibits distinct micellization behavior due to steric hindrance from branched chains .
Analytical Characterization
Comparative analytical data from studies include:
- ¹³C SSNMR : this compound shows distinct peaks for branched carbons (δ 20–30 ppm) absent in linear-chain CTAB .
- Elemental Analysis : Bromide content (~21.9% by mass) matches theoretical values, consistent with analogs like CTAB (~21.9%) .
- Titration: Total titratable amines confirm a single quaternary ammonium center, similar to other monomeric quats .
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